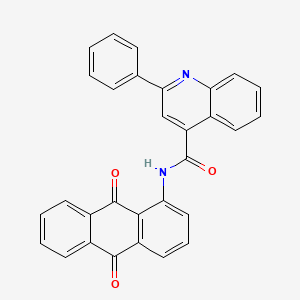

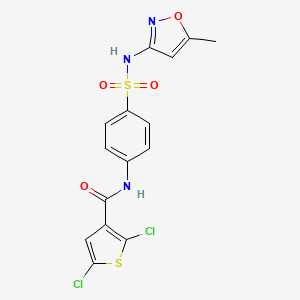

![molecular formula C14H11FN2S B2750043 2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole CAS No. 475977-75-4](/img/structure/B2750043.png)

2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

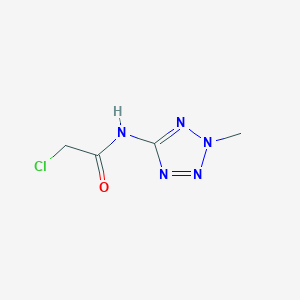

The molecular structure of “2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole” consists of a benzimidazole core with a fluorophenyl group and a methylsulfanyl group attached . Detailed structural analysis would require advanced techniques like X-ray crystallography .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 258.31. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .Applications De Recherche Scientifique

Anti-Helicobacter pylori Agents

Compounds derived from 2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole have shown potential as anti-Helicobacter pylori agents. A study by Carcanague et al. (2002) describes novel structures with potent and selective activity against this gastric pathogen, including effectiveness against strains resistant to traditional treatments (Carcanague et al., 2002).

Antitumor Properties

Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting their selective and potent antitumor properties in vitro and in vivo, specifically against breast and ovarian cancer cell lines (Bradshaw et al., 2002).

DNA Binding and Cytotoxicity

Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, demonstrating substantial in vitro cytotoxic effect against various cancer cell lines, alongside their DNA binding capabilities (Paul et al., 2015).

Microwave-Assisted Cyclocondensation

Getvoldsen et al. (2004) reported on the microwave-assisted cyclocondensation of 1,2-diaminobenzene with [4-18F]fluorobenzoic acid, leading to the synthesis of 2-([4-18F]fluorophenyl)benzimidazole. This compound has potential as a building block for various endogenous and pharmaceutical compounds (Getvoldsen et al., 2004).

Antioxidant Activity

Saini et al. (2016) investigated the antioxidant activity of 2-methyl benzimidazole, providing insights into its pharmacological potential in the medicinal industry (Saini et al., 2016).

Agricultural Applications

Campos et al. (2015) studied the use of benzimidazole derivatives in agriculture, particularly for the sustained release of fungicides, highlighting their reduced environmental toxicity and improved efficiency (Campos et al., 2015).

Further Antitumor Research

Hutchinson et al. (2001) conducted further research on antitumor benzothiazoles, synthesizing mono- and difluorinated derivatives and assessing their cytotoxic effects, especially on breast cancer cell lines (Hutchinson et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2S/c15-11-6-2-1-5-10(11)9-18-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMOKJMVQGLKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2749966.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2749970.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2749977.png)